Coelenterazine

概要

説明

コエルエンテラジンは、ルシフェリンと呼ばれる、酸素と反応すると発光する分子です。 放射虫、クシクラゲ、刺胞動物、イカ、エビ、カイアシ類、毛顎動物、魚類、棘皮動物など、8つの門にわたる多くの水生生物に存在します . コエルエンテラジンは、レニラ・レニフォルミス・ルシフェラーゼ、ガウシア・ルシフェラーゼ、アエクオリンやオベリンなどの発光タンパク質など、多くのルシフェラーゼの基質です . これらのタンパク質は、コエルエンテラジンの酸化を触媒し、生物発光をもたらします .

準備方法

合成経路と反応条件: コエルエンテラジンは、さまざまな方法で合成できます。 一方法は、2-シアノ-6-ヒドロキシベンゾチアゾールと4-ヒドロキシベンズアルデヒドを縮合させ、その後、ヒドラジンと環化させる方法です . 別の方法は、2-シアノ-6-ヒドロキシベンゾチアゾールと4-ヒドロキシベンジルアミンを反応させ、その後、ヒドラジンと環化させる方法です . これらの方法は通常、穏やかな反応条件を必要とし、不活性雰囲気下で室温で行うことができます .

工業生産方法: コエルエンテラジンの工業生産は、高収率と純度を実現するために、合成経路を最適化することを含みます。 これには、多くの場合、自動合成装置の使用と、一貫性と再現性を確保するための厳格な品質管理が含まれます . 工業プロセスには、クロマトグラフィーなどの高度な精製技術を使用して、最終生成物を単離および精製することも含まれます .

化学反応の分析

反応の種類: コエルエンテラジンは、酸化、還元、置換など、いくつかの種類の化学反応を受けます . 最も注目すべき反応は、ルシフェラーゼによる酸化であり、これは生物発光をもたらします .

一般的な試薬と条件: コエルエンテラジンの反応で使用される一般的な試薬には、酸素、水酸化ナトリウムなどの塩基、ジメチルスルホキシドやジメチルホルムアミドなどの溶媒があります . 酸化反応は通常、穏やかな条件下、多くの場合室温で行われます .

主要な生成物: コエルエンテラジンの酸化から生成される主な生成物は、コエルエンテラミドであり、二酸化炭素と光とともに生成されます . コエルエンテラミドは、特定のルシフェラーゼと反応条件に応じて、さまざまな形態で存在できます .

科学研究への応用

コエルエンテラジンは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります . 化学では、生物発光アッセイにおける基質として、酵素反応速度論と反応機構の研究に使用されています . 生物学では、コエルエンテラジンは、細胞過程を可視化し、特定の遺伝子の発現を追跡するためのイメージング技術に用いられています . 医学では、バイオマーカーを検出したり、病気の進行をモニタリングしたりするための診断アッセイに使用されています . 工業用途には、環境モニタリングと品質管理プロセスがあります .

科学的研究の応用

Bioluminescence and Chemiluminescence

Coelenterazine serves as a substrate for several luciferases, including Renilla luciferase and aequorin. These enzymes catalyze bioluminescent reactions that emit light, which can be harnessed for various analytical applications:

- Calcium Detection : Aequorin, in combination with this compound, is utilized to monitor calcium ion concentrations in living cells. This application is crucial for studying cellular signaling pathways and muscle contractions .

- Protein-Protein Interactions : this compound is employed in fluorescence resonance energy transfer (FRET) assays to detect interactions between proteins, aiding in the understanding of cellular mechanisms .

Analytical Tools

The development of this compound-dependent luciferases has led to the creation of highly sensitive analytical systems:

- Bioluminescent Assays : These assays are used for detecting various biomolecules, including nucleic acids and proteins. The high sensitivity and specificity of these systems make them invaluable in research and clinical diagnostics .

- Multiplex Analysis : Mutated variants of photoproteins have been developed to allow simultaneous detection of multiple targets in a single assay, enhancing throughput in biological studies .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound:

- Reactive Oxygen Species Detection : this compound derivatives, particularly methyl this compound, have shown efficacy in detecting reactive oxygen species (ROS), which are implicated in various diseases including cancer . This property positions this compound as a potential therapeutic agent against oxidative stress-related conditions.

Drug Discovery and Development

This compound's role extends into drug discovery:

- Natural Product Chemistry : this compound has been identified as a valuable tool in the screening of natural products for potential drug candidates. Its bioluminescent properties facilitate the identification of bioactive compounds from marine organisms .

- Therapeutic Applications : The compound is being explored for its potential in treating conditions such as cancer and infectious diseases due to its ability to enhance the efficacy of certain drugs when used as a reporter system .

Case Study 1: Calcium Monitoring with Aequorin

Aequorin, when activated by this compound, has been extensively used to study calcium dynamics in various cell types. Research demonstrated that this system could detect calcium fluctuations with high temporal resolution, providing insights into cellular signaling processes.

Case Study 2: ROS Detection

Methyl this compound was tested for its ability to scavenge ROS in vitro. Results indicated significant protective effects against oxidative damage in cultured cells, suggesting its potential use as an antioxidant supplement in therapeutic settings.

作用機序

コエルエンテラジンの作用機序は、ルシフェラーゼによる酸化を含み、その結果、励起状態の中間体が生成され、基底状態に戻る際に光を放出します . コエルエンテラジンの分子標的は、酸化を触媒して生物発光を生成するさまざまなルシフェラーゼと発光タンパク質です . このプロセスに関与する経路には、コエルエンテラジンのイミダゾピラジノンコアへの酸素の結合、続いて光を生成するジオキセタン中間体の形成が含まれます .

類似化合物の比較

コエルエンテラジンは、海洋生物に広く存在し、追加の補因子なしで生物発光を生成できることから、ルシフェリンの中で独特です . 類似の化合物には、ホタルルシフェリン、バクテリアルシフェリン、渦鞭毛藻ルシフェリンがあります . ホタルルシフェリンは、生物発光反応にアデノシン三リン酸とマグネシウムイオンを必要とし、バクテリアルシフェリンは、フラビンモノヌクレオチドと酸素との複雑な反応を伴います . 一方、渦鞭毛藻ルシフェリンは構造的に異なり、独自の酸化機構を伴います . コエルエンテラジンのシンプルさと汎用性により、さまざまな科学的応用に貴重なツールとなっています .

類似化合物との比較

Coelenterazine is unique among luciferins due to its widespread occurrence in marine organisms and its ability to produce bioluminescence without the need for additional cofactors . Similar compounds include firefly luciferin, bacterial luciferin, and dinoflagellate luciferin . Firefly luciferin requires adenosine triphosphate and magnesium ions for its bioluminescent reaction, while bacterial luciferin involves a complex reaction with flavin mononucleotide and oxygen . Dinoflagellate luciferin, on the other hand, is structurally different and involves a unique oxidation mechanism . This compound’s simplicity and versatility make it a valuable tool in various scientific applications .

生物活性

Coelenterazine is a bioluminescent compound found in various marine organisms, particularly in coelenterates such as jellyfish and corals. It plays a crucial role as a substrate for luciferases, enzymes that catalyze bioluminescent reactions, producing light through the oxidation of this compound. This compound has gained significant attention in biological research due to its applications in imaging, biosensing, and as a potential therapeutic agent.

This compound undergoes oxidation in the presence of luciferases, resulting in the emission of light. The reaction can be summarized as follows:

The emitted light typically has a wavelength range of 465–495 nm, making it suitable for various applications in biological imaging and detection .

Applications in Research

- Bioluminescent Imaging : this compound is extensively used in bioluminescent imaging to visualize biological processes in real-time. Its high sensitivity allows for the detection of low-abundance targets, making it valuable for studying gene expression and cellular activities.

- Biosensing : The compound is employed in biosensors to detect specific biomolecules or pathogens. For example, this compound-based assays have been developed for monitoring reactive oxygen species (ROS) levels in cells, which are critical for understanding oxidative stress-related diseases .

- Therapeutic Potential : Recent studies have explored the anticancer properties of this compound derivatives. For instance, brominated this compound analogs have shown selective cytotoxicity against prostate and breast cancer cell lines without affecting non-cancerous cells . These findings suggest that modifications to the this compound structure can enhance its therapeutic efficacy.

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated several brominated derivatives of this compound (e.g., Br-Cla) for their anticancer activity. The results indicated that Br-Cla exhibited significant cytotoxic effects on MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cell lines with IC50 values of 33.84 µM and 50.92 µM respectively. Notably, the cytotoxicity was enhanced with prolonged exposure times .

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| Br-Cla | MCF-7 | 33.84 | 24 hours |

| Br-Cla | SH-SY5Y | 50.92 | 24 hours |

| Cl-Cla | MCF-7 | 21.56 | 72 hours |

Case Study 2: In Vivo Imaging with this compound

In vivo studies demonstrated the use of this compound for imaging tumor cells implanted subcutaneously in mice. Following intravenous injection of this compound, researchers observed robust luminescence from the tumor sites, confirming its utility in tracking tumor growth and response to therapies .

Comparative Analysis of this compound and Other Bioluminescent Compounds

| Property | This compound | Firefly Luciferin | Renilla Luciferin |

|---|---|---|---|

| Emission Wavelength | 465–495 nm | 560 nm | 480 nm |

| Stability | Moderate | High | Moderate |

| Applications | Imaging, Biosensing | Gene expression studies | Bioluminescent assays |

特性

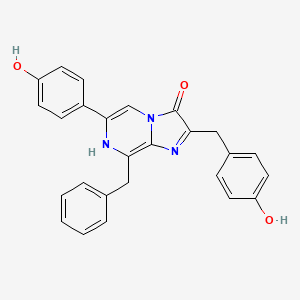

IUPAC Name |

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCOEGVEEQDKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204342 | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-48-1 | |

| Record name | Coelenterazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coelenterazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COELENTERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。